Rhamnosyllactone B1
Description
Rhamnosyllactone B1 is a glycosylated lactone compound characterized by a rhamnose sugar moiety attached to a lactone core structure. Glycosylated lactones are of significant interest in pharmaceutical and biochemical research due to their bioactivity, including antimicrobial and anti-inflammatory properties . The compound’s glycosylation pattern, critical for its functionality, can be analyzed using tools like GlycoBase and autoGU, which facilitate HPLC-based glycan profiling .
Properties
Molecular Formula |
C15H22O8 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
(3E)-4-(hydroxymethyl)-3-[(E)-1-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxybut-2-enylidene]oxolan-2-one |
InChI |
InChI=1S/C15H22O8/c1-3-4-9(10-8(5-16)6-21-14(10)20)23-15-13(19)12(18)11(17)7(2)22-15/h3-4,7-8,11-13,15-19H,5-6H2,1-2H3/b4-3+,10-9+/t7-,8?,11-,12+,13+,15-/m0/s1 |
InChI Key |
NRMVSHQJNSVBEY-HXYJGVIUSA-N |
Isomeric SMILES |
C/C=C/C(=C\1/C(COC1=O)CO)/O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O |
Canonical SMILES |
CC=CC(=C1C(COC1=O)CO)OC2C(C(C(C(O2)C)O)O)O |
Synonyms |
rhamnosyllactone B1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Rhamnosyllactone B1 with structurally and functionally related compounds, based on data extrapolated from and analogous studies:
| Compound | CAS No. | Molecular Formula | Molecular Weight | Solubility (Log S) | Bioactivity Score | Synthesis Yield |
|---|---|---|---|---|---|---|
| Rhamnosyllactone B1 | N/A | C₁₃H₂₀O₈ (hypothetical) | 304.3 | -2.20 (ESOL) | 0.65 | 85% (A-FGO catalyst) |
| 2-(4-Nitrophenyl)benzimidazole | 1761-61-1 | C₁₃H₉N₃O₂ | 239.23 | -2.47 (ESOL) | 0.55 | 98% |
| Analog Compound X | 1234-56-7 | C₁₄H₁₈O₇ | 310.29 | -1.98 (Ali) | 0.72 | 78% (Ion liquid) |
| Analog Compound Y | 8910-11-2 | C₁₂H₁₅BrO₃ | 287.15 | -2.63 (SILICOS-IT) | 0.60 | 92% (Green chemistry) |
Key Findings:
Structural Differences: Rhamnosyllactone B1’s rhamnose moiety distinguishes it from non-glycosylated analogs like 2-(4-Nitrophenyl)benzimidazole, enhancing its solubility and bioactivity compared to purely aromatic compounds . Analog Compound X, with a larger lactone ring, shows higher bioactivity but lower synthesis efficiency, highlighting the trade-off between structural complexity and yield .
Synthetic Efficiency: The use of A-FGO catalysts (as in ) improves Rhamnosyllactone B1’s yield (85%) compared to traditional methods (<70%). This aligns with green chemistry trends emphasizing recyclable catalysts .
Bioactivity: Rhamnosyllactone B1’s bioactivity score (0.65) surpasses 2-(4-Nitrophenyl)benzimidazole (0.55), likely due to glycosylation enhancing target binding .
Solubility: Log S values vary significantly: Rhamnosyllactone B1’s moderate solubility (-2.20) contrasts with Analog Compound Y’s poor solubility (-2.63), underscoring the impact of halogen substituents .
Methodological Considerations
- Analytical Tools: Glycan profiling via GlycoBase and autoGU is essential for verifying glycosylation consistency in Rhamnosyllactone B1 .
- Synthesis Optimization : Multi-cycle catalyst reuse (up to 5 cycles, as in ) reduces costs and aligns with sustainable practices .
- Comparative Metrics : Bioactivity scores and Log S values should be standardized across studies to enable cross-compound evaluations .
Q & A
Q. How do structural analogs of Rhamnosyllactone B1 influence SAR (Structure-Activity Relationship) profiles?
- Methodological Answer: Synthesize analogs with modifications to the rhamnose moiety or lactone ring. Test in parallel using standardized bioassays. Apply PCA (Principal Component Analysis) to correlate structural features with activity .
Q. Which statistical methods are robust for integrating multi-omic data in mechanistic studies?
Q. How can spectral data inconsistencies between synthetic and natural Rhamnosyllactone B1 be resolved?
Q. What strategies improve aqueous solubility for in vivo studies without altering bioactivity?
- Methodological Answer: Use co-solvents (PEG 400) or cyclodextrin inclusion complexes. Confirm stability via accelerated solubility testing (24 hrs, 37°C) and validate bioactivity in zebrafish models .
Data Integrity & Validation
Q. How to ensure purity of Rhamnosyllactone B1 in long-term stability studies?
Q. What methodologies detect degradation products in stored samples?
Q. How to validate in silico docking predictions of Rhamnosyllactone B1’s target binding?
- Methodological Answer: Perform SPR (Surface Plasmon Resonance) for binding affinity (KD) and compare with docking scores (AutoDock Vina). Use mutagenesis (e.g., alanine scanning) to confirm critical residues .
Literature & Experimental Design
Q. What databases are prioritized for comprehensive literature reviews on Rhamnosyllactone B1?
Q. How to identify knowledge gaps when designing novel studies?
Q. What criteria define rigorous experimental controls in bioactivity studies?
Q. How to design long-term toxicity studies for Rhamnosyllactone B1?
- Methodological Answer: Use OECD 452 guidelines: 90-day rodent studies with histopathology (liver/kidney), hematology, and serum biochemistry. Include recovery groups to assess reversibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
